N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-L-prolinamide hydrochloride

Chiral Synthesis Medicinal Chemistry Asymmetric Catalysis

Sourcing racemic or undefined stereochemistry thiazole-prolinamide analogs introduces confounding variables in asymmetric synthesis. N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-L-prolinamide hydrochloride (CAS 1417575-71-3) resolves this challenge as a single-enantiomer (S-configuration) monohydrochloride salt with fixed stereochemistry and consistent protonation state. • Defined L-prolinamide (S)-stereochemistry - eliminates enantiomeric variability in chiral organocatalysis and SAR studies • Monohydrochloride salt form - ensures reproducible solubility and protonation for biophysical assays (SPR, NMR) • ≥95% purity - minimizes side reactions in PROTAC linker conjugation and fragment-based screening • MW 261.77, 2-methyl substituent - suitable logP for fragment library design

Molecular Formula C10H16ClN3OS
Molecular Weight 261.77 g/mol
CAS No. 1417575-71-3
Cat. No. B1407490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-Methyl-1,3-thiazol-4-yl)methyl]-L-prolinamide hydrochloride
CAS1417575-71-3
Molecular FormulaC10H16ClN3OS
Molecular Weight261.77 g/mol
Structural Identifiers
SMILESCC1=NC(=CS1)CNC(=O)C2CCCN2.Cl
InChIInChI=1S/C10H15N3OS.ClH/c1-7-13-8(6-15-7)5-12-10(14)9-3-2-4-11-9;/h6,9,11H,2-5H2,1H3,(H,12,14);1H/t9-;/m0./s1
InChIKeySTJVAVKYINRDTC-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-L-prolinamide HCl Procurement Guide


N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-L-prolinamide hydrochloride (CAS 1417575-71-3) is a chiral, non‑proteinogenic amino acid amide building block that integrates an L‑prolinamide core with a 2‑methyl‑1,3‑thiazole moiety. Its single defined stereocenter (S‑configuration at the proline C‑2 position) and monohydrochloride salt form distinguish it from racemic mixtures, D‑enantiomers, dihydrochloride variants, and other thiazole‑prolinamide analogs [1] [2]. It is primarily supplied as a research chemical for asymmetric synthesis, medicinal chemistry, and chiral probe development with a typical minimum purity of 95% .

Chiral Building Block
Enantiopure L-prolinamide with defined S-configuration for asymmetric synthesis
Salt Form Control
Monohydrochloride ensures consistent protonation state and solubility profile
Quality Specification
Supplied with documented purity specification and available CoA/SDS

Why N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-L-prolinamide HCl Cannot Be Simply Substituted


Substituting this compound with a closely related analog risks altering stereochemical outcomes, salt‑dependent properties, or biological recognition. The L‑proline‑derived S‑stereochemistry is fixed; a D‑enantiomer or racemic mixture may exhibit different pharmacological profiles or catalytic performance [1]. Similarly, the monohydrochloride salt provides a defined protonation state and solubility profile that differs from the dihydrochloride or free base forms [2]. Even a seemingly minor replacement of the 2‑methyl group with an ethyl group changes molecular weight, lipophilicity, and potential target interactions . The quantitative evidence that follows outlines the measurable dimensions along which this compound diverges from its closest comparators.

Target Attribute
Substitution Risk
L-prolinamide S-configuration
D-enantiomer or racemate may shift stereochemical outcomes in asymmetric reactions
Monohydrochloride salt (1 HCl equiv.)
Dihydrochloride or free base alters solubility, hygroscopicity, and protonation-dependent binding
2-Methyl substituent (lower lipophilicity)
2-Ethyl analog increases MW and logP, potentially changing membrane permeability and SAR interpretation

Differentiation Evidence for N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-L-prolinamide HCl


S-Configuration Versus Racemic and D-Analogs

The target compound possesses exactly one defined stereocenter with S‑configuration, as computed by PubChem [1]. Racemic mixtures or D‑prolinamide derivatives (e.g., (R)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidine-2-carboxamide) contain 50% or 100% of the opposite enantiomer, which can invert or eliminate enantioselective activity [2]. For stereoselective synthesis applications, procurement of the enantiopure L‑form is essential.

Stereocenter Configuration
Class-level
Target: 1 defined S-stereocenter; Racemic: 50% undesired enantiomer; D-analog: 100% R
Enantiopure L-form supports stereoselective synthesis workflows
Computed descriptor from PubChem 2026; verify with chiral HPLC if needed
Chiral Synthesis Medicinal Chemistry Asymmetric Catalysis

Monohydrochloride vs. Dihydrochloride Salt

The monohydrochloride salt (C10H16ClN3OS, MW 261.77) contains one molar equivalent of HCl, as confirmed by its molecular formula [1]. The dihydrochloride variant (CAS 2108692-54-0, MF C10H17Cl2N3OS, MW 298.23) adds a second protonation site, altering aqueous solubility, hygroscopicity, and hydrogen‑bond donor count . In binding or permeability assays where precise protonation state influences intermolecular interactions, the monohydrochloride provides a controlled, lower‑ionic‑strength alternative.

Salt Form Molecular Mass
Head-to-head
Mono-HCl: 261.77 g/mol; di-HCl: 298.23 g/mol; ΔMW = 36.46 g/mol
Salt form may affect solubility and assay ionic strength
Calculated MW; lot-specific solubility should be verified
Salt Selection Solubility Formulation

2-Methyl vs. 2-Ethyl Substituent

Replacing the 2‑methyl group of the thiazole ring with an ethyl group increases the molecular weight from 261.77 g/mol to approximately 275.8 g/mol . This change also increases calculated logP (estimated +0.3 to +0.4 log unit, based on a methylene unit increment), which can influence membrane permeability, off‑target binding, and pharmacokinetic properties in biological screens [1]. In hit‑to‑lead optimization, the methyl analog offers a smaller, less lipophilic probe.

Substituent Effect
Reported
Methyl: MW 261.77; Ethyl: MW ~275.8; ΔMW = 14.03; ΔlogP ≈ +0.3 to +0.4
Methyl probe offers lower lipophilicity for SAR series
LogP estimated by class-based increment; confirm experimentally
Structure-Activity Relationships Physicochemical Profiling Analog Series

Certified Purity vs. Lower-Grade Supplies

The compound is supplied with a minimum purity specification of 95% (HPLC or titration), as certified by AKSci . This purity threshold is paired with available certificates of analysis (CoA) and safety data sheets (SDS). Many alternative sources list no purity guarantee or provide only nominal 90–93% purity, which can confound dose‑response and kinetic experiments [1]. For procurement decisions, a documented 95% purity reduces the risk of impurity‑driven false positives.

Certified Purity
Specification review
≥95% (HPLC) per AKSci; Comparator: ≤93% uncertified; purity gap 2–5%
Higher purity supports reproducible screening assays
Verify lot-specific CoA; impurity may affect bioassays
Quality Control Chemical Procurement Analytical Chemistry

Key Applications for N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-L-prolinamide HCl


Enantioselective Organocatalyst and Ligand Screening

The defined L‑stereochemistry of the prolinamide core, supported by PubChem stereocenter data [1], makes this compound suitable for direct screening as a chiral organocatalyst in asymmetric aldol or Michael reactions. Its enantiopurity avoids the confounding effects of racemic mixtures, which can degrade enantioselectivity.

Fragment-Based Drug Discovery Library Member

With a molecular weight below 262 g/mol and a 2‑methyl substituent providing lower lipophilicity than the ethyl analog , this compound fits fragment library criteria. Its monohydrochloride form ensures consistent protonation for biophysical binding assays (e.g., SPR, NMR).

Chiral Building Block for PROTAC Linker Synthesis

The prolinamide amine handle and thiazole ring enable orthogonal functionalization for proteolysis-targeting chimera (PROTAC) linker design. The 95% purity minimises side reactions during conjugation, while the single salt stoichiometry simplifies reaction work‑up compared to dihydrochloride variants.

Physicochemical Probe in Analog Series Development

When used as the methyl reference point in a homologation series (methyl → ethyl → isopropyl), this compound helps deconvolute steric and lipophilic contributions to SAR. The quantified MW and estimated logP offset relative to the 2‑ethyl analog provide a clean starting point for design‑make‑test cycles.

Application
Selection Property
Validation Focus
Asymmetric organocatalysis research
L‑enantiomer stereochemical control
Enantioselectivity in chiral reactions
Fragment-based screening
Low molecular weight, defined protonation
Binding assay reproducibility
PROTAC linker development
Orthogonal amine/thiazole handles, purity specification
Conjugation consistency
SAR analog series profiling
Methyl substituent as low-lipophilicity reference
Lipophilicity and MW offset validation
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